molecular formula C13H16FN3 B1344428 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole CAS No. 947014-08-6

5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole

Cat. No. B1344428
M. Wt: 233.28 g/mol
InChI Key: YZRFWOLEIOWWJN-UHFFFAOYSA-N
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Description

The compound "5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole" is a derivative of benzimidazole, a class of compounds known for their diverse range of biological activities. Benzimidazoles have been extensively studied for their potential use in various therapeutic areas, including antimicrobial, antiviral, and antiproliferative applications. The presence of a fluorine atom and a piperidine moiety in the structure of this compound suggests that it may exhibit unique chemical and biological properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the core benzimidazole ring followed by the introduction of various substituents that can modulate the compound's biological activity. For instance, the synthesis of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, which are structurally related to the compound , has been reported to involve the variation of substituents on the benzisoxazole ring and different 1-piperidinyl substituents to achieve maximum neuroleptic activity . Similarly, the synthesis of 5-fluorouracil-derived benzimidazoles as antimicrobial agents has been described, highlighting the importance of the fluorine atom and the benzimidazole core in biological activity .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial in determining their interaction with biological targets. For example, the crystal and molecular structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, has been determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a specific dihedral angle with the fluorophenyl ring . These structural features are likely to influence the binding interactions with biological targets.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For instance, the synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents involves the reaction of different substituted aromatic/heterocyclic acid chlorides with the benzisoxazole moiety . These reactions are guided by structure-activity relationship (SAR) studies to optimize the antiproliferative activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of a fluorine atom can increase the compound's lipophilicity and potentially its ability to cross biological membranes . The piperidine moiety can also affect the basicity of the compound, which may influence its interaction with biological targets .

Scientific Research Applications

Neuroleptic Activity

  • Research has identified compounds with potent neuroleptic activity comparable to haloperidol, characterized by a reduced liability to extrapyramidal side effects. Notably, derivatives of benzimidazole substituted on the piperidine ring demonstrated significant neuroleptic activities (Sato et al., 1978).

Antitubercular Properties

  • Novel 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives were developed and tested for their antitubercular activity. Several compounds showed potent activity against Mycobacterium tuberculosis, with favorable pharmacokinetic profiles adhering to Lipinski's rule of five (Revathi et al., 2015).

Antiproliferative Effects

  • A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized and evaluated for their antiproliferative activity against various carcinoma cells, demonstrating the importance of the heterocyclic ring substitution for antiproliferative activity (Prasad et al., 2009).

Antimycobacterial Activity

  • Novel benzimidazole derivatives synthesized for antimycobacterial activity showed promising results against M. tuberculosis strains, with some compounds displaying potent activity and offering a foundation for further antimycobacterial drug development (Yoon et al., 2013).

Potential as Antitumor Agents

  • Benzimidazole quinoxalines, with piperazine, piperidine, and morpholine moieties, were synthesized and showed promising activity against cancer lines without causing significant cytotoxicity against normal cells, indicating their potential as antitumor agents (Mamedov et al., 2022).

Pharmacological Agents

  • The search for novel pharmacologically active compounds among 2-dialkylaminobenzimidazoles revealed several compounds with promising antiarrhythmic, antiaggregation, hemorheological, and antiserotonin activities, highlighting the therapeutic potential of benzimidazole derivatives in various medical conditions (Zhukovskaya et al., 2017).

Future Directions

The future directions of research involving this compound are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

properties

IUPAC Name

6-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c14-10-3-4-11-12(7-10)17-13(16-11)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRFWOLEIOWWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NC3=C(N2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649195
Record name 6-Fluoro-2-[(piperidin-3-yl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole

CAS RN

947014-08-6
Record name 6-Fluoro-2-[(piperidin-3-yl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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